N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide
Description
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide is a heterocyclic acetamide derivative featuring a benzo[d]thiazole core fused to a thiophene ring and linked via an acetamide bridge to a 4-isopropylphenyl group.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS2/c1-14(2)16-9-7-15(8-10-16)13-20(25)24-21-17(11-12-26-21)22-23-18-5-3-4-6-19(18)27-22/h3-12,14H,13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOBNXZCHKDJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement consisting of a benzo[d]thiazole moiety, a thiophene ring, and an isopropylphenyl group attached to an acetamide backbone. This structure suggests possible interactions with various biological targets, including enzymes and receptors, which could lead to therapeutic effects in treating diseases such as cancer and infectious diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in disease pathways. Similar compounds have demonstrated significant binding affinities towards proteins associated with various conditions, including tuberculosis and cancer. The mechanism of action may involve:
- DNA Intercalation : The compound has been shown to intercalate into DNA, leading to the induction of cell apoptosis, particularly in cancer cells.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, modulating their activity and impacting cellular processes related to disease progression.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Related benzothiazole compounds have shown promising anti-tubercular activity both in vitro and in vivo, indicating potential for this compound as well .
- Enzyme Interaction : The compound's structure allows it to interact with enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic benefits against diseases like Alzheimer's through inhibition of acetylcholinesterase .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | , |
| Antimicrobial | Potential anti-tubercular activity | , |
| Enzyme Inhibition | Inhibition of acetylcholinesterase |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of benzothiazole derivatives, it was found that compounds similar to this compound significantly inhibited the growth of various cancer cell lines. The mechanism involved DNA intercalation leading to cell cycle arrest and apoptosis.
Case Study 2: Antimicrobial Efficacy
A related study assessed the antimicrobial efficacy of benzothiazole derivatives against Mycobacterium tuberculosis. Compounds exhibited MIC values comparable to established treatments, suggesting that this compound could be a candidate for further development as an anti-tubercular agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzothiazole-acetamide derivatives based on substituents, physicochemical properties, and theoretical bioactivity implications.
Structural and Functional Group Analysis
Spectroscopic and Physicochemical Properties
- Melting Points : Similar compounds (e.g., 5f–k in ) exhibit melting points ranging from 111°C to 240°C, influenced by substituent bulk and crystallinity. The target compound’s isopropyl group may lower melting points compared to polar groups (e.g., hydroxypropyl in 5f) .
- NMR/IR Data : Benzo[d]thiazole protons typically resonate at δ 7.2–8.5 ppm (1H NMR), while thiophene protons appear at δ 6.8–7.5 ppm. The acetamide carbonyl (C=O) shows IR stretches near 1680–1700 cm⁻¹, consistent with analogs in and .
Theoretical Binding and Bioactivity
- Hydrophobic Interactions : The 4-isopropylphenyl group in the target compound may outperform smaller substituents (e.g., methyl in 5g or methoxy in 9e) in binding to hydrophobic enzyme pockets, as seen in docking studies of 9c () .
- Conformational Flexibility: The thiophene core offers less rigidity compared to triazoles () or pyrimidinones (), which could affect entropy-optimized binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
